[1,2,4]Triazolo[4,3-a]pyridin-8-ol
説明
特性
分子式 |
C6H5N3O |
|---|---|
分子量 |
135.12 g/mol |
IUPAC名 |
[1,2,4]triazolo[4,3-a]pyridin-8-ol |
InChI |
InChI=1S/C6H5N3O/c10-5-2-1-3-9-4-7-8-6(5)9/h1-4,10H |
InChIキー |
NLKMQTGBGLPINQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=NN=C2C(=C1)O |
製品の起源 |
United States |
類似化合物との比較
[1,2,4]Triazolo[1,5-a]pyridin-8-ol
This isomer differs in the fusion position of the triazole and pyridine rings, altering electronic distribution and steric effects. Despite sharing the same molecular formula (C₆H₅N₃O ), the [1,5-a] isomer exhibits distinct reactivity and binding properties due to differences in ring strain and hydrogen-bonding capabilities .
Triazolobenzodiazepines (e.g., XLi-JY-DMH)
These compounds incorporate a benzodiazepine moiety fused with the triazolo-pyridine core. For example, XLi-JY-DMH (C₂₄H₁₆ClN₅) features an 8-ethynyl group and a chlorophenyl substituent, significantly increasing molecular weight (~422.88 g/mol ) and enhancing affinity for GABAA receptor subtypes (α2/α3). In contrast, [1,2,4]Triazolo[4,3-a]pyridin-8-ol lacks the benzodiazepine extension, resulting in reduced CNS activity but greater metabolic stability .
Derivatives with Functional Group Modifications
Antifungal Derivatives (Hydrazone Moieties)
Microwave-synthesized derivatives bearing hydrazone groups at the 3-position (e.g., C₁₀H₁₀N₆O ) demonstrated potent antifungal activity against Botrytis cinerea (80% inhibition at 100 µg/mL). The hydrazone moiety enhances chelation with fungal metalloenzymes, a property absent in the unmodified 8-ol compound .
Antimalarial Sulfonamide Derivatives
Compounds like 3-Ethyl-N-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (IC₅₀ = 2.24 µM against Plasmodium falciparum) incorporate sulfonamide groups, improving binding to falcipain-2 protease. The 8-ol compound lacks this moiety, highlighting the critical role of sulfonamide in antimalarial efficacy .
Carboxylic Acid Derivatives
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1216218-95-9) replaces the hydroxyl group with a carboxylic acid (-COOH), increasing acidity (pKa ~2.5) and enabling salt formation for enhanced bioavailability .
Pharmacological and Physicochemical Comparison
Table 1: Key Comparisons of [1,2,4]Triazolo[4,3-a]pyridin-8-ol and Analogues
Structure-Activity Relationship (SAR) Insights
- Hydroxyl Group : The 8-OH group in [1,2,4]Triazolo[4,3-a]pyridin-8-ol facilitates hydrogen bonding but limits lipophilicity, reducing blood-brain barrier penetration compared to 8-ethynyl-substituted triazolobenzodiazepines .
- Sulfonamide Moieties: Introduce strong hydrogen-bond acceptor/donor properties, critical for protease inhibition in antimalarial applications .
準備方法
Reaction Mechanism and Conditions
The reaction proceeds via initial hydrazone formation between 2-hydrazinopyridine and an aldehyde or ketone, followed by cyclization to form the triazole ring. ForTriazolo[4,3-a]pyridin-8-ol, a hydroxyl group must be introduced at the 8-position. This is achieved by using 2-hydrazino-8-hydroxypyridine as the starting material or incorporating a protected hydroxyl group (e.g., methoxy) in the aldehyde precursor, followed by deprotection.
Example Protocol:
-
Starting Materials:
-
2-Hydrazino-8-methoxypyridine (1.0 equiv)
-
4-Methoxybenzaldehyde (1.1 equiv)
-
-
Conditions:
-
Solvent: Ethanol, room temperature
-
Catalyst: None required
-
-
Cyclization:
-
Stir for 12 hours, followed by filtration and washing with cold ethanol.
-
-
Deprotection:
Yield: 68–75% after deprotection.
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
Palladium-mediated Suzuki-Miyaura couplings provide a versatile route to introduce aryl or heteroaryl groups adjacent to the hydroxyl moiety. This method is particularly useful for derivatizing preformed triazolopyridine cores.
Key Steps and Optimization
-
Boronate Ester Preparation:
-
8-Hydroxy-triazolopyridine is converted to its boronate ester using bis(pinacolato)diboron and a palladium catalyst.
-
-
Cross-Coupling:
Example Reaction:
Yield: 55–60% after purification.
Cyclization of Thiosemicarbazide Precursors
Alternative routes involve thiosemicarbazides as intermediates, which undergo cyclative elimination to form the triazole ring. This method is advantageous for introducing sulfur-containing substituents, which can later be oxidized to hydroxyl groups.
Protocol Overview:
-
Thiosemicarbazide Formation:
-
React 8-methoxypyridine-2-carbonyl chloride with thiosemicarbazide.
-
-
Cyclization:
-
Heat in n-butanol with acetic hydrazide to form the triazolopyridine core.
-
-
Oxidation and Deprotection:
Critical Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Thiosemicarbazide | EtOH, RT, 6 h | 82 |
| Cyclization | n-BuOH, reflux, 12 h | 65 |
| Oxidation/Deprotection | H₂O₂, HCl, 60°C, 4 h | 73 |
Solid-Phase Synthesis for High-Throughput Applications
Solid-supported strategies enable rapid library generation. A polystyrene-bound hydrazine resin reacts with keto esters, followed by cyclization and cleavage to release the triazolopyridine.
Advantages:
-
Eliminates purification intermediates.
-
Compatible with automated platforms.
Limitations:
Comparative Analysis of Methods
| Method | Yield Range (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| One-Pot Condensation | 68–75 | High | Moderate |
| Suzuki Coupling | 55–60 | Moderate | High |
| Thiosemicarbazide Route | 65–73 | Low | Low |
| Solid-Phase Synthesis | 45–50 | High | Moderate |
Challenges and Optimization Strategies
-
Regioselectivity: Competing formation oftriazolo[1,5-a]pyridines can occur. Using electron-withdrawing groups on the aldehyde minimizes this side reaction.
-
Hydroxyl Group Stability: Protection as a methoxy or benzyloxy group is essential during synthesis to prevent oxidation.
-
Catalyst Selection: Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-coupling reactions, reducing side product formation .
Q & A
Q. How can researchers optimize the synthetic yield of [1,2,4]Triazolo[4,3-a]pyridin-8-ol derivatives?
Methodological Answer:
- Reaction Solvent and Temperature : Use polar aprotic solvents (e.g., acetonitrile) under reflux (60–150°C) to enhance cyclization efficiency. For example, methylphosphonylated derivatives were synthesized in acetonitrile at 60°C or reflux .
- Catalytic Systems : Iodine (I₂) with tert-butyl hydroperoxide (TBHP) in 1,4-dioxane achieved 76–88% yields in oxidative coupling reactions .
- Purification : Recrystallization from methanol or ethanol improves purity, as demonstrated for triazolopyrimidine derivatives .
Q. What analytical techniques are critical for characterizing [1,2,4]Triazolo[4,3-a]pyridin-8-ol derivatives?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR (e.g., DMSO-d₆) to confirm substituent positions. For example, 8-amino derivatives showed distinct aromatic proton shifts at δ 7.2–8.5 ppm .
- X-ray Crystallography : Recrystallize from methanol to obtain single crystals for structural validation (e.g., CCDC 1876881) .
- Melting Point Analysis : Compare observed melting points (e.g., 249–299°C for nitro-substituted derivatives) with literature values to assess purity .
Q. How should intermediates be handled during multi-step synthesis?
Methodological Answer:
- Moisture Sensitivity : Use anhydrous solvents (e.g., dioxane) and inert atmospheres for reactions involving hydrazine or amine intermediates .
- TLC Monitoring : Track reaction progress using silica gel plates with UV detection. For example, piperazinyl derivatives required 24–48 h for completion .
- Intermediate Isolation : Extract with ethyl acetate (EtOAc) and wash with water to remove salts, followed by Na₂SO₄ drying .
Advanced Research Questions
Q. How do substituents at positions 3 and 7 influence the pharmacological activity of [1,2,4]Triazolo[4,3-a]pyridin-8-ol derivatives?
Methodological Answer:
- Position 3 : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) via nucleophilic substitution to enhance adenosine receptor binding (e.g., Ki < 10 nM for A₂A antagonists) .
- Position 7 : Use carbonyl reagents (e.g., acid chlorides) to modify steric bulk. Aryl substituents here improve metabolic stability .
- Data Example : 8-Amino-6-(nitrophenyl) derivatives showed higher melting points (280–299°C) and potency than methoxy analogs .
Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?
Methodological Answer:
- Comparative NMR Analysis : Assign peaks using DEPT-135 and HSQC to distinguish between regioisomers. For example, triazolopyridine vs. triazolopyrazine derivatives exhibit distinct ¹³C shifts for fused ring carbons .
- Crystallographic Validation : Resolve ambiguity in nitro group positioning using X-ray diffraction (e.g., CCDC 1906114 for 6-nitro derivatives) .
- IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretches at 1680–1700 cm⁻¹ for amide derivatives) .
Q. What strategies optimize reaction conditions for regioselective cyclization?
Methodological Answer:
- Acid Catalysis : Use HCl or H₂SO₄ to promote hydrazine cyclization. For example, 2-chloro-3-hydrazinopyrazine cyclized to 8-chloro-triazolopyrazine under acidic conditions .
- Microwave Assistance : Reduce reaction time (e.g., from 48 h to 2 h) for N-alkylation steps while maintaining >70% yield .
- Solvent Screening : Test solvents like sulfolane for high-temperature reactions (150°C) to avoid decomposition .
Q. How can computational modeling guide the design of target-specific derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding modes to adenosine receptors. Prioritize derivatives with hydrogen bonds to Glu169 (A₂A) or Phe168 (A₁) .
- QSAR Models : Correlate logP values (2.5–4.0) with bioavailability for lead optimization .
- DFT Calculations : Predict electron density maps to optimize substituent electronic effects (e.g., nitro groups enhance π-π stacking) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
